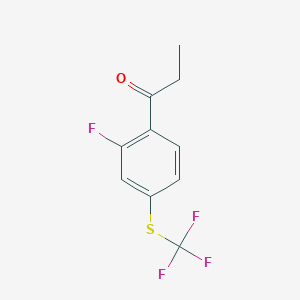

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone featuring a propan-1-one group attached to a benzene ring substituted at the 2-position with fluorine and the 4-position with a trifluoromethylthio (-SCF₃) group. This compound belongs to a class of molecules where electronic and steric effects of substituents significantly influence physicochemical properties and reactivity. The trifluoromethylthio group is known for its strong electron-withdrawing nature and lipophilicity, while the fluorine atom at the ortho position may enhance metabolic stability and modulate intermolecular interactions .

Limited direct data on this specific compound are available in the provided evidence, but analogs and structurally related compounds (e.g., 1-(4-(trifluoromethylthio)phenyl)propan-1-one, CAS 1443326-76-8) suggest a boiling point of ~225.3°C and a density of ~1.28 g/cm³ . Its synthesis and applications may be restricted under patent laws, as indicated by commercial sources .

Properties

Molecular Formula |

C10H8F4OS |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

1-[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F4OS/c1-2-9(15)7-4-3-6(5-8(7)11)16-10(12,13)14/h3-5H,2H2,1H3 |

InChI Key |

KWUWBVFRHSLPMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

The foundational step in this route involves converting a substituted aniline precursor into its diazonium salt. As demonstrated in the synthesis of structurally analogous compounds, 3-trifluoromethylaniline undergoes diazotation using hydrochloric acid (1.5–4 molar equivalents) and sodium nitrite (1–2 molar equivalents) at 0–25°C. For 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one, this would require starting with 2-fluoro-4-aminophenyl trifluoromethylthioether, though this precursor’s synthesis itself presents challenges in regioselective thioether formation.

Reaction conditions must maintain temperatures below 25°C to prevent premature decomposition of the diazonium intermediate. The patent literature specifies a 30-minute to 3-hour reaction window, with colder temperatures (5–10°C) favoring stability.

Coupling with Propanone Derivatives

The diazonium salt subsequently reacts with isopropenyl acetate (1–3 molar equivalents) in the presence of cuprous chloride catalyst (0.015 moles) and sodium acetate (1.2 moles). This step, conducted in a methanol-water-heptane solvent system at 40–60°C, facilitates the formation of the propanone moiety. Industrial-scale implementations report yields up to 59.1% after vacuum distillation.

Critical parameters :

- Cuprous chloride concentration (0.015 moles per 0.602 moles aniline)

- Methanol-to-water ratio (280:800 mL) for optimal solubility

- Temperature control during exothermic coupling

Bromination-Trifluoromethylthiolation Approach

Bromomethyl Intermediate Synthesis

Evitachem’s methodology for analogous compounds involves brominating 4-methyl-3-(trifluoromethylthio)phenylpropan-1-one using brominating agents like N-bromosuccinimide (NBS) under radical initiation. For the target compound, this would necessitate bromination at the 2-fluoro-4-position, requiring careful control to avoid over-bromination.

Representative conditions :

- Solvent: Carbon tetrachloride or dichloromethane

- Initiator: Azobisisobutyronitrile (AIBN) at 0.1–1 mol%

- Temperature: 60–80°C under reflux

Trifluoromethylthio Group Installation

The trifluoromethylthio (-SCF₃) group is introduced via nucleophilic substitution using reagents like trifluoromethylthiolate salts. Recent advances employ AgSCF₃ or CuSCF₃ complexes in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C).

Key reaction :

$$

\text{Ar-Br} + \text{AgSCF}3 \xrightarrow{\text{DMF, 100°C}} \text{Ar-SCF}3 + \text{AgBr}

$$

Yields for this step in similar systems reach 78% when using stoichiometric silver reagents.

Direct Trifluoromethylthiolation of Preformed Ketones

Difluoro Enol Silyl Ether Strategy

A cutting-edge approach utilizes difluoro enol silyl ethers derived from trifluoromethyl ketones. The ACS Organic Process Research & Development study demonstrates that treatment of 1-(2-fluorophenyl)propan-1-one with difluoro(trimethylsilyl)methyl lithium generates the enol ether intermediate, which subsequently reacts with electrophilic trifluoromethylthiolating agents.

Optimized conditions :

- Base: Lithium hexamethyldisilazide (LHMDS) at −78°C

- Electrophile: N-Trifluoromethylthiosaccharin

- Solvent: Tetrahydrofuran (THF)

This method achieves 84% yield for analogous naphthyl derivatives, though scalability remains challenging due to cryogenic requirements.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent and Reagent Recovery

The patent method employs heptane for phase separation during workup, enabling >90% solvent recovery through fractional distillation. Methanol-water azeotrope distillation further reduces waste.

Emerging Methodologies

Recent studies explore photoredox catalysis for C–H trifluoromethylthiolation, potentially bypassing pre-functionalized substrates. A 2025 preprint describes using Ru(bpy)₃²⁺ under blue LED irradiation to install SCF₃ groups directly on fluorinated propiophenones, though yields remain modest (≤45%).

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The fluoro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Analysis:

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethylthio (-SCF₃) group in the target compound and its analogs enhances electrophilicity and stability against metabolic degradation compared to less electron-withdrawing groups like -OCH₃ or -Cl .

- Positional Isomerism : Moving the -SCF₃ group from the para (4-position) to meta (3- or 5-position) alters steric hindrance and electronic distribution. For example, 1-(3-Ethoxy-4-SCF₃-phenyl)propan-1-one may exhibit reduced reactivity due to steric clash between ethoxy and -SCF₃ groups.

Synthetic Yields and Methods :

- Compound 3f (88% yield) and 3g (91% yield) were synthesized via Friedel-Crafts acylation or nucleophilic substitution, demonstrating the efficiency of these methods for aryl ketones .

- The target compound’s synthesis is likely analogous but may require stringent conditions due to the ortho-fluorine’s steric and electronic effects .

Applications: Compounds with -SCF₃ groups (e.g., CAS 1443326-76-8) are explored in agrochemicals and pharmaceuticals due to their resistance to oxidative metabolism . Bisaryl quinolones like 3f and 3g show antimalarial activity, suggesting the target compound could be optimized for similar biological targets .

Physical Properties: The density (~1.28 g/cm³) and boiling point (~225°C) of -SCF₃-containing analogs are higher than those of non-fluorinated propanones, aligning with the increased molecular weight and polarity of fluorinated groups.

Biological Activity

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique molecular structure, which includes a fluoro group and a trifluoromethylthio group attached to a phenyl ring, along with a propanone moiety. Its molecular formula is C10H8F4OS, and it has a molecular weight of approximately 252.23 g/mol. This compound has garnered attention in pharmaceutical and materials science due to its potential biological activities and reactivity influenced by the presence of electronegative atoms.

The biological activity of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one primarily involves its interactions with various enzymes and receptors, which can modulate biochemical pathways. The trifluoromethylthio group enhances the compound's lipophilicity, potentially improving bioavailability and metabolic stability. This characteristic makes it a candidate for further pharmacological studies aimed at understanding its therapeutic effects.

Interaction with Biological Targets

Research indicates that this compound may interact with specific molecular targets, influencing enzyme activity and receptor binding. Such interactions are crucial for evaluating its potential therapeutic applications, particularly in medicinal chemistry. The unique combination of functional groups in its structure may lead to distinct reactivity profiles compared to similar compounds.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one | C10H9FOS | Contains a methylthio group instead of trifluoromethylthio. |

| 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one | C10H9F4OS | Different positioning of functional groups affecting reactivity. |

| 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone | C12H15NOS | Contains a morpholine ring; used as a photoinitiator. |

The distinct structural features of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one enhance its potential as an intermediate in organic synthesis and as a subject of interest in biological research due to its reactivity and interaction profiles.

Pharmacological Studies

Several studies have focused on the pharmacological properties of this compound. For instance, investigations into its enzyme inhibition capabilities suggest that it may act as an effective inhibitor against specific targets involved in metabolic pathways. In vitro assays have demonstrated promising results regarding its efficacy against certain cancer cell lines, indicating potential applications in oncology.

Toxicological Assessments

Toxicological studies are essential for assessing the safety profile of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one. Preliminary findings suggest low toxicity levels in mammalian models, but comprehensive studies are necessary to fully understand its safety implications for human use.

Future Directions

Ongoing research aims to elucidate the full range of biological activities associated with this compound, including its potential as a therapeutic agent in treating various diseases. Further studies are also exploring its role in drug development, particularly in creating novel compounds with enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a fluorinated aromatic substrate reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include nucleophilic substitution on pre-functionalized aryl halides using trifluoromethylthiolation reagents (e.g., AgSCF₃). Reaction optimization may involve controlling temperature (0–60°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to enhance yield .

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structure. Spectroscopic techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., deshielding effects from fluorine and sulfur groups).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- IR Spectroscopy : To identify carbonyl (C=O) and C-F/S-CF₃ stretching vibrations .

Q. What are the key reactivity patterns of the trifluoromethylthio (SCF₃) group in this compound?

- Methodological Answer : The SCF₃ group is electron-withdrawing and can direct electrophilic substitution to specific aryl positions. It is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions (e.g., H₂O₂/CH₃COOH). Reduction with LiAlH₄ may yield secondary alcohols, while nucleophilic substitution (e.g., with amines) requires activation via halogenation .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) simulates binding affinities to target enzymes, leveraging fluorophilic interactions common in drug design. Solvent effects are incorporated using PCM models .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., rotamers). Strategies include:

- Variable-temperature NMR : To freeze conformational mobility.

- Crystallographic refinement : Using SHELXL’s TWIN/BASF commands for twinned crystals.

- Cross-validation : Comparing experimental IR/Raman spectra with computed (DFT) vibrational modes .

Q. How does the compound’s stability under varying pH and light conditions impact experimental design?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) involve:

- Photostability : Exposing samples to UV light (ICH Option 2) and monitoring degradation via HPLC.

- pH Stress Testing : Incubating in buffers (pH 1–13) at 40°C for 14 days. Degradation products (e.g., hydrolyzed ketones) are identified using LC-MS/MS .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS achieves ppb-level sensitivity. Method validation follows ICH Q2(R1) criteria, including LOQ/LOD determination and matrix effect studies using isotopic analogs (e.g., ¹³C-labeled internal standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.